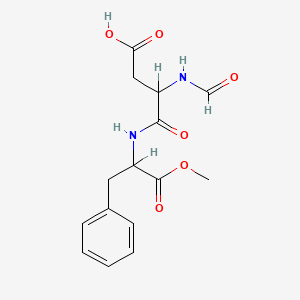

For-Asp-Phe-OMe

Description

Structure

3D Structure

Properties

CAS No. |

33605-76-4 |

|---|---|

Molecular Formula |

C15H18N2O6 |

Molecular Weight |

322.31 g/mol |

IUPAC Name |

3-formamido-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H18N2O6/c1-23-15(22)12(7-10-5-3-2-4-6-10)17-14(21)11(16-9-18)8-13(19)20/h2-6,9,11-12H,7-8H2,1H3,(H,16,18)(H,17,21)(H,19,20) |

InChI Key |

OSEHTEQTVJQGDE-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC=O |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC=O |

sequence |

DF |

Origin of Product |

United States |

Synthetic Methodologies for N Formyl L Aspartyl L Phenylalanine Methyl Ester

Chemical Synthesis Approaches

Chemical synthesis remains the most common route for the production of For-Asp-Phe-OMe. These methods can be broadly categorized into solution-phase and solid-phase techniques, with significant research focused on optimizing reagents and controlling the stereochemical outcome.

Conventional Solution-Phase Synthesis Protocols

Solution-phase synthesis is a widely utilized method for producing For-Asp-Phe-OMe. A common approach involves the condensation reaction of N-formyl-L-aspartic acid anhydride (B1165640) with L-phenylalanine methyl ester (PM). google.comgoogleapis.com This reaction is typically carried out in an organic solvent. googleapis.com To improve the yield of the desired α-isomer over the β-isomer, the reaction can be conducted in a continuous mixing mode in a solvent like toluene (B28343) or ethyl acetate (B1210297), in the presence of acetic acid or a mixture of acetic and formic acids. google.comgoogleapis.com The concentration of L-phenylalanine methyl ester is typically maintained between 0.1 and 0.8 M/l. google.com

The N-formyl-L-aspartic acid anhydride precursor is synthesized by reacting L-aspartic acid with formic acid and acetic anhydride. google.comgoogle.com One process describes the slow addition of formic acid to a mixture of L-aspartic acid and acetic anhydride over 5-8 hours at a temperature up to 35°C. google.com The reaction mixture is then allowed to stand for 48-60 hours to yield the anhydride. google.com

An alternative protocol involves reacting N-formyl-aspartic anhydride with L-phenylalanine in glacial acetic acid to form N-formyl-α-L-aspartyl-L-phenylalanine. prepchem.comprepchem.com The formyl group is subsequently removed by hydrolysis, and the resulting dipeptide is esterified with methanol (B129727). prepchem.com

Table 1: Example of a Solution-Phase Synthesis Protocol

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | α:β Isomer Ratio | Reference |

| 1 | N-formyl-L-aspartic anhydride, L-phenylalanine methyl ester hydrochloride | Ethyl acetate, Sodium acetate | 20-25°C, 5 hours with stirring | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester | 65.5% | 98.0:2.0 | chemicalbook.com |

Solid-Phase Synthesis Applications and Innovations

Solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield, offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification. peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support. peptide.comrsc.org The synthesis proceeds by sequential addition of amino acids after the removal of a temporary protecting group from the α-amino group of the resin-bound amino acid. peptide.com20.210.105

For the synthesis of peptides containing aspartic acid, the choice of protecting groups and cleavage methods is critical to prevent side reactions like aspartimide formation. thaiscience.info The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is base-labile, is commonly used in SPPS. peptide.comlsu.edu The development of highly acid-labile linkers allows for the cleavage of the final peptide from the resin under mild conditions. lsu.edu While SPPS is a powerful tool for synthesizing long peptides, solution-phase synthesis is often preferred for shorter peptides like For-Asp-Phe-OMe due to efficiency for smaller scale production. rsc.org

Innovations in SPPS include the development of new resins and linkers to improve synthesis efficiency and product purity. peptide.comlsu.edu For example, TentaGel resins, which have a molecular environment that more closely resembles the growing peptide, can reduce aggregation and improve coupling efficiency. peptide.com

Investigation of Activating Reagents and Coupling Agents

The formation of the peptide bond between N-formyl-L-aspartic acid and L-phenylalanine methyl ester requires the activation of the carboxylic acid group. nih.gov This is typically achieved using a coupling reagent that converts the carboxylic acid into a more reactive species. nih.govuantwerpen.be

In the synthesis of For-Asp-Phe-OMe, N-formyl-L-aspartic anhydride serves as an activated form of N-formyl-L-aspartic acid. google.comgoogle.com The anhydride is formed by reacting L-aspartic acid with formic acid and acetic anhydride. google.com

Other coupling reagents are widely used in peptide synthesis. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activating reagents. thaiscience.infonih.gov Phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective coupling reagents. nih.govthieme-connect.commdpi.com HBTU, in particular, is known for its high reactivity and ability to minimize racemization. thieme-connect.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization. nih.govthieme-connect.com

More recently, titanium tetrachloride (TiCl4) has been investigated as a condensing agent for peptide bond formation in a pyridine-buffered medium. researchgate.netrsc.orgresearchgate.net This method has been successfully applied to the synthesis of various dipeptides, demonstrating its potential as an effective coupling reagent. researchgate.netrsc.org

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, can cause side reactions. thaiscience.infonih.gov |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. nih.govmdpi.com | |

| Uronium Salts | HBTU, HCTU | HOBt | High reactivity, minimizes racemization. thaiscience.infonih.govthieme-connect.com |

| Lewis Acids | TiCl4 | Pyridine | Effective under mild, neutral conditions. researchgate.netrsc.org |

Enzymatic Synthesis Pathways

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing peptides. These methods operate under mild conditions and can avoid the need for protecting groups and harsh chemicals.

Discovery and Screening of Peptide Ligases for For-Asp-Phe-OMe Formation

L-amino acid ligases (Lals) are enzymes that catalyze the formation of peptide bonds between two unprotected L-amino acids in an ATP-dependent manner. sci-hub.se This one-directional reaction avoids the complex protection and deprotection steps required in chemical synthesis. sci-hub.se Several Lals have been identified and investigated for their potential in dipeptide synthesis.

Thermolysin, a metallopeptidase, has been used for the enzymatic synthesis of the aspartame (B1666099) precursor. mdpi.comnih.gov The reaction typically involves an N-protected aspartic acid and L-phenylalanine methyl ester. mdpi.com The equilibrium of the reaction can be shifted towards synthesis by using a high molar excess of the reactants and by the precipitation of the insoluble product. mdpi.com

More recently, researchers have explored other enzymes. An organic solvent-stable protease from Pseudomonas aeruginosa (PT121) was found to catalyze the synthesis of a Cbz-Asp-Phe-NH2 precursor. google.com Aminopeptidases, such as one from Streptomyces septatus TH-2 (SSAP), have also been shown to synthesize dipeptides from free amino acids and amino acid methyl esters in organic solvents like methanol. nih.gov

A novel L-amino acid ligase from Bacillus subtilis NBRC3134, named RizB, has been shown to synthesize not only dipeptides but also longer oligopeptides. tandfonline.com Another L-amino acid ligase, Plu1440, has been identified as a potential candidate for the efficient biosynthesis of aspartame, although further studies are needed. sci-hub.se

The search for and engineering of novel peptide ligases with improved stability, activity, and substrate specificity remains an active area of research, promising more efficient and environmentally friendly routes for the production of For-Asp-Phe-OMe and other peptides.

Table 3: Enzymes Investigated for Aspartame Precursor Synthesis

| Enzyme | Source Organism | Substrates | Key Characteristics | Reference |

| Thermolysin | Bacillus thermoproteolyticus | N-protected Asp, Phe-OMe | Well-established, requires N-protection. mdpi.com | mdpi.comnih.gov |

| PT121 Protease | Pseudomonas aeruginosa | Cbz-Asp, Phe-NH2 | Organic solvent-stable. | google.com |

| Aminopeptidase (SSAP) | Streptomyces septatus TH-2 | Free amino acids, Aminoacyl-OMe | Broad specificity, functions in high methanol concentration. | nih.gov |

| L-amino acid ligase (Plu1440) | Photorhabdus luminescens | L-Asp, L-Phe-OMe | Potential for efficient aspartame biosynthesis. | sci-hub.se |

Optimization of Reaction Conditions for Biocatalytic Synthesis

The efficiency of the enzymatic synthesis of For-Asp-Phe-OMe is critically dependent on several reaction parameters. Optimizing these conditions is essential for maximizing yield and reaction rates.

Solvent System Design and Optimization

The choice of solvent system is a crucial factor in the enzymatic synthesis of peptide precursors like For-Asp-Phe-OMe. While aqueous systems are the natural environment for enzymes, they often lead to low product yields due to equilibrium limitations. In a purely aqueous single-phase system, the yield of N-formyl aspartame is generally around 3%. researchgate.net

To overcome this, aqueous/organic biphasic systems have been developed. researchgate.netgoogle.com In these systems, the enzymatic reaction occurs in the aqueous phase, while the product, being more soluble in the organic phase, is continuously extracted. This extractive reaction shifts the equilibrium towards synthesis, significantly improving the yield. For instance, in a water/1-butanol biphasic system, the yield of N-formyl aspartame can exceed 80%. researchgate.net Similarly, a continuous synthesis in an aqueous/tributylphosphate (TBP) biphasic medium has achieved yields greater than 95%, a tenfold increase compared to a conventional aqueous medium. nih.gov

The selection of the organic solvent is critical. In the synthesis of a related precursor, Z-Asp-Phe-OMe, using immobilized thermolysin, tert-amyl alcohol containing a small amount of water showed high enzyme activity and stability, comparable to ethyl acetate. nih.gov The use of water-immiscible organic solvents allows for the separation of the product from the aqueous phase where the enzyme and substrates are primarily located. google.comgoogle.com

Microaqueous media, where the water content is minimal, also present an alternative. These systems can enhance the solubility of non-polar substrates and shift the thermodynamic equilibrium to favor synthesis over hydrolysis. iupac.org For example, the synthesis of Z-APM (N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester) in a saturated-ethylacetate single-phase system using immobilized thermolysin has been investigated, showing the potential of monophasic organic systems. jmb.or.kr

Table 1: Effect of Solvent System on For-Asp-Phe-OMe Synthesis Yield

| Solvent System | Yield | Reference |

| Aqueous Monophasic | ~3% | researchgate.net |

| Water/1-Butanol Biphasic | >80% | researchgate.net |

| Aqueous/Tributylphosphate (TBP) Biphasic | >95% | nih.gov |

Temperature and pH Profile Investigations

Temperature and pH are fundamental parameters that directly influence enzyme activity and stability. For the synthesis of an aspartame precursor using a protease from Pseudomonas aeruginosa, the optimal temperature was found to be 37°C. google.com In another study on the synthesis of Z-Asp-Phe-OMe, the immobilized enzyme was stable up to 50°C in the presence of the substrate. nih.gov The thermal stability of the enzyme is crucial for maintaining catalytic activity over the course of the reaction.

The pH of the aqueous phase affects the ionization state of the substrates and the enzyme's active site, thereby influencing the reaction rate and equilibrium. For the thermolysin-catalyzed synthesis of Z-Asp-Phe-OMe in a biphasic system, the maximum yield was observed at an aqueous-phase pH of around 5. nih.govacs.org In contrast, research on a different enzymatic system for dipeptide synthesis indicated an optimal pH of 8.0. asm.orgasm.org The optimal pH for the synthesis of an aspartame precursor using a crude enzyme powder was determined to be 4.0 in a sodium acetate-acetic acid buffer. google.com These variations highlight the importance of determining the specific optimal pH for each unique enzyme and substrate combination.

Table 2: Reported Optimal pH and Temperature for Aspartame Precursor Synthesis

| Precursor | Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspartame | Pseudomonas aeruginosa PT121 Protease | 4.0 | 37 | google.com |

| Z-Asp-Phe-OMe | Thermolysin | ~5.0 | - | nih.govacs.org |

| Dipeptide | Streptomyces septatus Aminopeptidase | 8.0 | - | asm.org |

Substrate Concentration Effects and Molar Ratio Optimization

The concentrations of the substrates, N-formyl-L-aspartic acid (For-Asp) and L-phenylalanine methyl ester (Phe-OMe), and their molar ratio are key factors in maximizing the product yield. High substrate concentrations can sometimes lead to substrate inhibition, where the enzyme's active sites become saturated, or the substrates themselves interfere with the reaction.

In the synthesis of a dipeptide by an aminopeptidase, the initial velocity of the reaction was found to be a function of the substrate concentration, with optimal ranges identified for both the acyl donor and acyl acceptor. asm.org For the synthesis of an aspartame precursor, varying the concentration of L-Aspartic acid while keeping L-Phenylalanine methyl ester constant showed a direct impact on the yield. google.com Similarly, in the synthesis of Z-APM, increasing the molar ratio of L-phenylalanine methyl ester hydrochloride to Z-L-Aspartic acid to 4.0 resulted in a conversion yield of 95% in a saturated ethyl acetate system. jmb.or.kr This indicates that an excess of one substrate can drive the reaction towards completion.

Research on the synthesis of d-Phe–l-Trp showed that the productivity of the dipeptide was higher at higher concentrations of free l-Trp. nih.gov This underscores the general principle that optimizing the molar ratio of the reacting substrates is a critical step in enhancing the efficiency of the enzymatic synthesis.

Table 3: Effect of Substrate Concentration and Ratio on Aspartame Precursor Yield

| Precursor | Substrates & Molar Ratio | Solvent System | Yield/Conversion | Reference |

| Aspartame | 30-70 mM L-Asp, 344 mM L-Phe-OMe | 60% DMSO | - | google.com |

| Z-APM | L-PM·HCl to Z-Asp ratio of 4.0 | Saturated Ethyl Acetate | 95% | jmb.or.kr |

| d-Phe–l-Trp | 20 mM d-Phe–OBzl, 40 mM free l-Trp | - | ~59% conversion | nih.gov |

Additive Effects on Enzymatic Activity and Yield

The addition of certain substances to the reaction medium can influence enzymatic activity and product yield. Organic solvents, as discussed earlier, are a major class of additives that can shift the reaction equilibrium. In the presence of dimethyl sulfoxide (B87167) (DMSO), glycerol, methanol, and ethylene (B1197577) glycol, higher reaction rates were observed for the synthesis of Cbz-Asp-Phe-OMe, with DMSO providing the highest equilibrium yield. researchgate.net

Metal ions can also play a role. For instance, the activity of a protease was slightly increased in the presence of CoCl2 and ZnSO4, while it was reduced by EDTA, suggesting it is a metalloprotease. researchgate.net For thermolysin, the presence of calcium ions is known to be a stabilizing factor. nih.gov The strategic use of such additives can be a powerful tool for optimizing the biocatalytic process.

Process Development and Intensification for For-Asp-Phe-OMe Production

Moving from laboratory-scale optimization to industrial production requires the development of robust and efficient reactor configurations.

Batch and Fed-Batch Reactor Configurations

Both batch and fed-batch reactor configurations are employed in bioprocessing. In a batch process , all reactants are loaded into the reactor at the beginning, and the reaction proceeds without further addition of substrates. microbenotes.comhamiltoncompany.com This method is simple to set up but can be limited by substrate depletion and potential product inhibition. infors-ht.com

A fed-batch process , on the other hand, involves the controlled addition of substrates during the course of the reaction. microbenotes.comhamiltoncompany.com This strategy allows for maintaining optimal substrate concentrations, avoiding inhibition, and achieving higher product yields and cell densities. microbenotes.comresearchgate.net By controlling the feed of nutrients, the productive phase of the enzyme or microbial cells can be extended. microbenotes.comresearchgate.net Fed-batch systems offer greater control over the reaction environment compared to simple batch reactors. infors-ht.com For instance, in fermentations where high substrate concentrations can be toxic, a fed-batch approach is advantageous. researchgate.net While more complex to implement, the potential for increased productivity makes fed-batch a highly attractive option for the industrial synthesis of compounds like For-Asp-Phe-OMe. infors-ht.comtecnic.eu

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| For-Asp-Phe-OMe | N-Formyl-L-Aspartyl-L-Phenylalanine Methyl Ester |

| Aspartame | L-Aspartyl-L-phenylalanine-1-methyl ester |

| For-Asp | N-Formyl-L-Aspartic Acid |

| Phe-OMe | L-Phenylalanine Methyl Ester |

| Z-Asp-Phe-OMe / Z-APM | N-(Benzyloxycarbonyl)-L-Aspartyl-L-Phenylalanine Methyl Ester |

| Z-L-Asp | N-(Benzyloxycarbonyl)-L-Aspartic Acid |

| L-Asp | L-Aspartic Acid |

| Cbz-Asp-Phe-NH2 | N-Carbobenzyloxy-L-aspartyl-L-phenylalanine amide |

| Cbz-Asp-OH | N-Carbobenzyloxy-L-aspartic acid |

| L-Phe-NH2 | L-Phenylalanine amide |

| d-Phe–l-Trp | D-Phenylalanyl-L-tryptophan |

| L-PM·HCl | L-phenylalanine methyl ester hydrochloride |

| Thermolysin | A thermostable neutral metalloproteinase |

| TBP | Tributylphosphate |

| DMSO | Dimethyl sulfoxide |

| EDTA | Ethylenediaminetetraacetic acid |

Continuous Flow Synthesis Strategies

The transition from traditional batch processing to continuous flow synthesis in peptide manufacturing offers significant advantages, including enhanced control over reaction parameters, improved safety, and greater efficiency. rsc.orgchimia.ch For the synthesis of N-Formyl-L-Aspartyl-L-Phenylalanine Methyl Ester, a specific continuous flow methodology has been developed that avoids solid-phase supports and operates in a solution phase.

A documented approach involves the reaction of L-phenylalanine methyl ester (PM) with N-formyl-L-aspartic acid anhydride in a complete mixing type continuous reactor. google.com This system is designed with separate inlets for the continuous introduction of the reactants. A solution containing L-phenylalanine methyl ester, a reaction solvent, and an acidic component (acetic acid or a mixture of acetic and formic acid) is fed through one inlet. google.com Simultaneously, N-formyl-L-aspartic acid anhydride is introduced through a second inlet. google.com

The reactor maintains constant agitation to ensure thorough mixing, and the reaction product is continuously withdrawn via an overflow mechanism. google.com The presence of acetic acid or an acetic acid/formic acid mixture in the solvent system is a critical parameter, with its concentration specified as 10-150% by weight relative to the main reaction solvent. google.com This method facilitates a steady-state production of For-Asp-Phe-OMe.

Table 1: Parameters for Continuous Flow Synthesis of For-Asp-Phe-OMe

| Parameter | Description | Source |

| Compound Name | N-Formyl-L-Aspartyl-L-Phenylalanine Methyl Ester | google.com |

| Reactant A | L-phenylalanine methyl ester (PM) | google.com |

| Reactant B | N-formyl-L-aspartic acid anhydride | google.com |

| Reactor Type | Complete mixing type continuous reactor | google.com |

| Process Mode | Solution-phase continuous flow | google.com |

| Solvent System | An organic solvent containing acetic acid or acetic acid and formic acid | google.com |

| Acid Concentration | 10-150% by weight based on the reaction solvent | google.com |

Downstream Processing and Purification Methodologies in Research Scale

Following the synthesis of N-Formyl-L-Aspartyl-L-Phenylalanine Methyl Ester, downstream processing is essential to isolate and purify the target compound. A significant challenge in this synthesis is the concurrent formation of the N-formyl-β-L-aspartyl-L-phenylalanine methyl ester (For-β-APM) isomer, which lacks the desired properties of the α-isomer. epo.orggoogle.com Therefore, purification methods must be capable of separating these two isomers effectively.

At the research scale, a multi-step purification protocol is typically employed.

Initial Filtration: If the synthesis utilizes a solid-phase catalyst, such as a cation exchange resin, the first purification step is the physical separation of this resin from the product solution by filtration. prepchem.com

Crystallization: The crude product, containing a mixture of α and β isomers, can be precipitated from the reaction solution, often by cooling. prepchem.com This crystalline precipitate is then collected for further purification.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of the α and β isomers at a research scale. prepchem.com Specific chromatographic conditions have been established to achieve this separation. The method typically involves a reversed-phase column and a gradient elution system. prepchem.com

Table 2: HPLC Parameters for Isomer Separation of For-Asp-Phe-OMe

| Parameter | Specification | Source |

| Instrument | Perkin-Elmer chromatograph, series 3 | prepchem.com |

| Column | 7 micron RP8 column, 250x4 mm | prepchem.com |

| Eluent System | Continuous gradient elution | prepchem.com |

| Solvent A | 65 parts 0.07 M monobasic potassium phosphate (B84403) (pH 4) + 35 parts methanol | prepchem.com |

| Solvent B | 65 parts water + 35 parts methanol | prepchem.com |

| Flow Rate | 1 ml per minute | prepchem.com |

Extraction and Final Work-up: Standard laboratory techniques such as liquid-liquid extraction are also employed. Following the reaction, the mixture can be diluted with a suitable organic solvent, such as ethyl acetate or dichloromethane (B109758). orgsyn.orgresearchgate.net This organic phase is then washed sequentially with an acidic solution (e.g., 0.5 N HCl) to remove basic impurities and then with brine. orgsyn.orgresearchgate.net The organic layer is subsequently dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product, which can then be subjected to high-purity techniques like HPLC. researchgate.net

These downstream processes are critical for obtaining For-α-APM of sufficient purity for its subsequent use, such as the deformylation step to produce α-L-aspartyl-L-phenylalanine methyl ester. epo.org

Enzymology and Biocatalysis of For Asp Phe Ome Synthesis

Enzyme Characterization and Kinetic Studies

The efficiency of For-Asp-Phe-OMe synthesis is largely dependent on the catalytic properties of the chosen enzyme. Proteases, in particular, have been extensively studied for their ability to catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. lsbu.ac.ukresearchgate.net

Specificity and Selectivity of Proteases and Peptide Ligases for For-Asp-Phe-OMe

Proteases like thermolysin exhibit a high degree of specificity, which is crucial for the synthesis of structurally defined peptides like For-Asp-Phe-OMe. lsbu.ac.uk Thermolysin, a metalloproteinase from Bacillus thermoproteolyticus, is widely used for the synthesis of the aspartame (B1666099) precursor. researchgate.netnih.gov Its specificity is directed towards peptide bonds containing hydrophobic amino acid residues. nih.govkyoto-u.ac.jp This specificity allows for the regioselective formation of the desired α-peptide bond, avoiding the formation of the bitter-tasting β-isomer that can occur in chemical synthesis. lsbu.ac.uk The enzyme is also enantioselective, preferentially utilizing the L-isomers of the amino acid substrates. nih.gov

While proteases operate through a thermodynamically or kinetically controlled reversal of hydrolysis, peptide ligases represent another class of enzymes with potential for For-Asp-Phe-OMe synthesis. mdpi.commdpi.com L-amino acid ligases (Lals), for instance, catalyze the ATP-dependent formation of peptide bonds between two unprotected L-amino acids. sci-hub.se This offers a unidirectional reaction, avoiding the complexities of equilibrium-controlled synthesis. sci-hub.se The potential of an L-amino acid ligase, plu1440, for the synthesis of L-aspartyl-L-phenylalanine methyl ester has been noted, although further studies are needed. sci-hub.se Other ligases, such as butelase-1 and VyPAL2, are known for their efficiency in peptide bond formation at asparagine or aspartic acid residues, suggesting their potential applicability. nih.govmdpi.com

The PST-01 protease from an organic solvent-tolerant bacterium also catalyzes the synthesis of the aspartame precursor. nih.govoup.com While its synthesis rate is slower than thermolysin, its high stability in organic solvents makes it a promising candidate. nih.govoup.com

Determination of Kinetic Parameters (e.g., k_cat, K_m)

Kinetic studies are essential for quantifying the efficiency of an enzyme. The parameters k_cat (turnover number) and K_m (Michaelis constant) provide insights into the catalytic rate and substrate affinity, respectively. For the thermolysin-catalyzed synthesis of the N-carbobenzoxy-l-aspartyl-l-phenylalanine methyl ester (ZDFM), a closely related precursor, steady-state kinetic analysis revealed that certain variants exhibited k_cat values 1.6–3.8 times higher than the wild-type enzyme, while their K_m values for the substrates remained similar. researchgate.net

In studies with the PST-01 protease, mutations at residue 114 significantly influenced the k_cat value for the synthesis of Cbz-Asp-Phe-OMe, increasing it by up to 10-fold, while the effect on K_m was less pronounced. oup.com This highlights the potential to improve catalytic efficiency through targeted mutations. The activation of thermolysin by high concentrations of neutral salts has also been shown to be due to an increase in k_cat, with K_m remaining unaffected. researchgate.nettandfonline.com

Table 1: Kinetic Parameters of Wild-Type and Mutant Thermolysin for ZDFM Hydrolysis

| Enzyme Variant | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|

| Wild-Type (WT) | 100 | 2.0 | 50 |

| L144S | 500 | 2.1 | 238 |

| D150E | 270 | 2.2 | 123 |

| L144S/D150E | 700 | 2.0 | 350 |

| G8C/N60C/S65P | 120 | 2.3 | 52 |

| L144S/D150E/S53D | 860 | 2.1 | 410 |

Data derived from studies on the hydrolysis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZDFM) at pH 7.5 and 25°C. The values are illustrative and based on reported fold-changes. researchgate.netnih.govkyoto-u.ac.jp

Thermodynamic Analysis of Enzymatic Reactions

The synthesis of peptide bonds is a thermodynamically controlled process, representing the reversal of proteolysis. thieme-connect.de The equilibrium of the reaction can be shifted towards synthesis by various strategies, such as using high concentrations of substrates, precipitating the product, or adding organic solvents to the reaction medium. lsbu.ac.ukthieme-connect.de In the case of thermolysin-catalyzed aspartame precursor synthesis, using a two-fold excess of the phenylalanine methyl ester leads to the formation of an insoluble addition complex, which drives the reaction towards a high yield. lsbu.ac.uk

Thermodynamic analysis of thermolysin variants has shown that mutations can independently affect activity and stability. nih.gov For instance, the single mutation Leu144→Ser enhances activity, while the triple mutation Gly8→Cys/Asn60→Cys/Ser65→Pro improves stability, and these effects are additive when combined. nih.gov The thermodynamic barrier to peptide bond formation is primarily the energy needed to transfer a proton from the amino group to the carboxyl group. thieme-connect.de Adding water-miscible organic solvents lowers the dielectric constant of the medium, which in turn reduces the acidity of the carboxyl group and promotes synthesis. thieme-connect.de

Enzyme Engineering and Directed Evolution for For-Asp-Phe-OMe Production

To overcome the limitations of naturally occurring enzymes, such as insufficient activity or stability, protein engineering strategies are employed.

Rational Design Strategies for Enhanced For-Asp-Phe-OMe Synthesis

Rational design involves making specific, knowledge-based modifications to an enzyme's structure to improve its function. nih.govthe-scientist.com This approach relies on understanding the enzyme's structure-function relationship. nih.gov For thermolysin, structural studies have revealed that the binding of the aspartate substrate can be inhibitory, as it may initially bind to the site intended for the phenylalanine ester. acs.org This insight can guide the design of mutations or the selection of alternative substrates to improve reaction efficiency. acs.org

By comparing the structure of the less active PST-01 protease with the highly active thermolysin, researchers identified key amino acid differences near the active site. nih.gov Mutating these residues in PST-01 to match those in thermolysin led to a significant enhancement in its synthetic activity for the aspartame precursor. nih.gov This demonstrates a successful rational design strategy based on sequence and structural alignment. nih.gov

Site-Directed Mutagenesis for Activity and Stability Improvement

Site-directed mutagenesis is the primary tool for implementing rational design. nih.gov Numerous studies have utilized this technique to create thermolysin variants with improved properties for aspartame precursor synthesis. researchgate.netnih.gov For instance, single mutations such as Leu144→Ser, Asp150→Glu, and Ile168→Ala in thermolysin have been shown to increase its catalytic activity. researchgate.net Combining these mutations, such as L144S and D150E, can lead to a synergistic increase in hydrolytic activity towards ZDFM. researchgate.net

Similarly, mutations have been introduced to enhance the stability of thermolysin. The triple mutation G8C/N60C/S65P was designed to introduce a disulfide bridge, which decreased the rate of thermal inactivation by half. nih.gov Combining these stabilizing mutations with activity-enhancing mutations has resulted in variants like G8C/N60C/S65P/L144S, which is both more active and more stable than the wild-type enzyme. nih.gov In the PST-01 protease, mutating tyrosine at position 114 to arginine or serine resulted in a protease with higher stability and activity in organic solvents than thermolysin. nih.govoup.com

Table 2: Effects of Site-Directed Mutagenesis on Thermolysin Properties

| Mutation(s) | Primary Effect | Observed Improvement |

|---|---|---|

| Leu144→Ser | Increased Activity | 5- to 10-fold higher k_cat/K_m |

| Asp150→Glu | Increased Activity | 1.6–3.8 times higher k_cat |

| Ile168→Ala | Increased Activity | 1.6–3.8 times higher k_cat |

| G8C/N60C/S65P | Increased Stability | Rate of thermal inactivation reduced to 50% |

| G8C/N60C/S65P/L144S | Increased Activity & Stability | More active and stable than wild-type |

This table summarizes findings from various studies on thermolysin mutagenesis. researchgate.netnih.gov

Directed Evolution for Novel Biocatalytic Properties

Directed evolution serves as a powerful tool in protein engineering to create novel biocatalysts with desired properties that may not be found in nature. nih.govnih.gov This process mimics natural evolution on a laboratory timescale, involving iterative rounds of gene mutation and screening to identify enzymes with enhanced characteristics. nih.govmdpi.com For the synthesis of aspartame precursors like For-Asp-Phe-OMe, directed evolution strategies aim to improve key enzymatic features such as catalytic efficiency, stability in organic solvents, and substrate specificity. oup.com

A notable example involves the organic solvent-stable PST-01 protease. While highly stable, its synthesis rate for the aspartame precursor was initially slower than that of thermolysin. oup.com By comparing the structures of the two enzymes, researchers identified key amino acid differences near the active center. oup.com Through site-directed mutagenesis, a form of directed evolution, specific residues in the PST-01 protease were altered to match those in thermolysin. oup.com This rational approach, blended with the empirical methods of directed evolution, is effective for improving catalytic rates (kcat). nih.gov

The research demonstrated that mutating the 114th residue of the PST-01 protease from tyrosine to phenylalanine significantly enhanced its synthetic activity, making it comparable to thermolysin. oup.com Further mutations, including the introduction of arginine and serine, led to even greater improvements in activity. oup.com These engineered enzymes, possessing both high stability and enhanced catalytic activity in the presence of organic solvents, represent more useful biocatalysts for the industrial synthesis of the aspartame precursor. oup.com Such intelligent navigation of the protein sequence landscape showcases the potential to develop highly active and robust biocatalysts for specific industrial applications. nih.gov

Enzyme Immobilization Technologies for For-Asp-Phe-OMe Biocatalysis

A wide array of carrier materials has been investigated for immobilizing thermolysin for aspartame precursor synthesis, each offering different advantages in terms of surface area, stability, and functional groups for enzyme attachment. academie-sciences.fr The choice of support and immobilization technique significantly influences the properties of the final biocatalyst. academie-sciences.frnih.gov

Common Carrier Materials and Techniques:

Inorganic Materials: Bentonite (B74815) clay has been used as a support, with thermolysin immobilized via adsorption, achieving a high immobilization yield of 92%. researchgate.netuobaghdad.edu.iq Aminated mesoporous foam silicon (MCFs-NH2) provides a high surface area for covalent attachment. google.com

Polymeric Supports: Photocrosslinkable polyvinyl alcohol allows for the entrapment of thermolysin within a polymer matrix upon exposure to light. google.com Polyamide nonwoven fabrics have been used for covalent immobilization after partial hydrolysis to expose amino and carboxy groups, or through O-alkylation to create reactive sites without degrading the polymer structure. nih.gov

Beaded Supports: Sepharose 4B is a common support used for both random and site-specific immobilization. nih.gov Random immobilization typically occurs via amino groups, while site-specific attachment can be achieved by engineering cysteine residues onto the enzyme surface for binding to Thiol-Sepharose. nih.gov

Cross-Linked Enzyme Crystals (CLECs): This method involves crystallizing the enzyme and then cross-linking the crystals with a bifunctional reagent like glutaraldehyde (B144438). google.com CLECs offer high enzyme loading and enhanced stability, partly by preventing the leaching of essential cofactors like calcium ions. google.com

The immobilization process often involves activating the carrier and using spacer molecules. For instance, polyamide fabrics can be treated with glutaraldehyde or dicyclohexylcarbodiimide (B1669883) to link the enzyme to the support. nih.gov Similarly, aminated silica (B1680970) carriers can be activated with p-benzoquinone before enzyme binding. google.com

| Carrier Material | Immobilization Technique | Key Findings | Reference |

|---|---|---|---|

| Bentonite Clay | Adsorption | Achieved 92% immobilization yield. | researchgate.net, uobaghdad.edu.iq |

| Aminated Mesoporous Foam Silicon (MCFs-NH2) | Covalent Bonding (via p-benzoquinone) | Significantly shortens immobilization time compared to traditional methods. | google.com |

| Photocrosslinkable Polyvinyl Alcohol | Entrapment | Enables continuous production over a long period. | google.com |

| Sepharose 4B | Covalent Bonding (site-specific and random) | Site-specific attachment provided greater stabilization and clear first-order inactivation kinetics. | nih.gov |

| Polyamide Nonwoven Fabric | Covalent Bonding (via glutaraldehyde, dicyclohexylcarbodiimide) | Immobilized enzyme showed remarkably improved stability against high temperature and extreme pH. | nih.gov |

| Cross-Linked Enzyme Crystals (CLECs) | Cross-linking | Provides enhanced stability and prevents leaching of essential Ca2+ ions. | google.com |

The performance of Immobilized Enzyme Reactors (IMERs) is evaluated based on several key parameters, including catalytic activity, reaction yield, operational stability, and productivity under various conditions. sioc-journal.cnnih.govrsc.org For the synthesis of the aspartame precursor, IMERs are often configured as packed-bed or plug-flow reactors for continuous operation. nih.govnih.gov

Studies have shown that immobilization can alter the optimal reaction conditions compared to the free enzyme. For example, thermolysin immobilized on bentonite clay exhibited an optimal pH of 7.5 and temperature of 50°C, a slight shift from the free enzyme's optimal pH of 7.0. researchgate.netuobaghdad.edu.iq The yield of the aspartame precursor in a batch reactor with this immobilized enzyme increased progressively, reaching 100% after 10 hours of reaction. researchgate.netuobaghdad.edu.iq

The choice of solvent is also crucial. While many processes use biphasic aqueous-organic systems, synthesis in monophasic organic solvents like tert-amyl alcohol has been successful. nih.gov An IMER operating with thermolysin in tert-amyl alcohol demonstrated high activity and stability, allowing for continuous synthesis for over 300 hours at 45°C. nih.gov In another study using ethyl acetate (B1210297) as the solvent, a plug-flow reactor continuously synthesized the precursor for over 500 hours with an average yield of 95%. nih.gov

| IMER Configuration | Solvent System | Operating Conditions | Performance Outcome | Reference |

|---|---|---|---|---|

| Batch Reactor (Bentonite-Thermolysin) | Aqueous | pH 7.5, 50°C | 100% yield after 10 hours. | researchgate.net, uobaghdad.edu.iq |

| Column Reactor | tert-Amyl Alcohol (with small amount of water) | 45°C, SV = 1 h⁻¹ | Continuous synthesis for >300 hours with no activity loss. | nih.gov |

| Plug-Flow Reactor | Ethyl Acetate (with 2.5% buffer) | 25°C, SV = 1.85 h⁻¹ | Continuous synthesis for >500 hours with 95% average yield. | nih.gov |

A primary advantage of enzyme immobilization is the significant enhancement of its long-term operational stability and the potential for reuse over multiple reaction cycles. researchgate.net This is a critical factor for the economic viability of industrial-scale biocatalysis.

Thermolysin immobilized on bentonite clay demonstrated excellent storage and operational stability. researchgate.netuobaghdad.edu.iq It retained all of its activity when stored for 27 days at 4°C and kept 68.27% of its initial activity after 60 days. researchgate.netuobaghdad.edu.iq In terms of reusability, the enzyme retained full activity after 20 continuous uses and maintained 86.53% of its original activity after 30 cycles. researchgate.netuobaghdad.edu.iq

Continuous reactor studies provide further evidence of enhanced long-term stability. An immobilized thermolysin column reactor operated continuously for over 300 hours at 45°C in tert-amyl alcohol without any loss of activity. nih.gov Another long-term study in a plug-flow reactor showed stable performance for over 500 hours at 25°C in ethyl acetate, which was achieved by periodically washing the column to prevent product inhibition or fouling. nih.gov The use of cross-linked enzyme crystals (CLECs) also contributes to long-term stability by preventing the leaching of calcium ions, which are essential for thermolysin's catalytic activity and structural integrity. google.com

| Immobilization System | Stability/Reusability Metric | Result | Reference |

|---|---|---|---|

| Thermolysin on Bentonite Clay | Storage Stability | 100% activity retained for 27 days at 4°C. | researchgate.net, uobaghdad.edu.iq |

| Reusability | 86.53% activity retained after 30 reaction cycles. | researchgate.net, uobaghdad.edu.iq | |

| Thermolysin in Column Reactor | Operational Stability | No loss of activity over 300 hours of continuous use at 45°C. | nih.gov |

| Thermolysin in Plug-Flow Reactor | Operational Stability | Continuous operation for over 500 hours with periodic washing. | nih.gov |

Advanced Analytical and Characterization Methodologies in For Asp Phe Ome Research

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for separating For-Asp-Phe-OMe from starting materials, byproducts, and stereoisomers, thereby enabling accurate monitoring of the synthesis process and final product purity assessment.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of For-Asp-Phe-OMe. It is widely used to track the progress of the synthesis reaction and to determine the purity of the final product. chemicalbook.comoup.comgoogle.com A typical application involves analyzing the reaction mixture to quantify the conversion of reactants into the desired product. For instance, in the synthesis of For-Asp-Phe-OMe, HPLC can be used to determine the ratio of the desired α-isomer to the undesired β-isomer. chemicalbook.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for these analyses. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netgoogle.com Detection is often performed using a UV detector at a specific wavelength, for example, 214 nm. researchgate.net The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. oup.com This allows for the determination of reaction rates and equilibrium yields.

Interactive Table: HPLC Methods for For-Asp-Phe-OMe Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | Not Specified |

| Mobile Phase | Acetonitrile/KH2PO4/K2HPO4 buffer (pH 7.0) | Methanol/Water (1:1) |

| Flow Rate | 1.0 ml/min | 2.5 ml/min |

| Detection | Not Specified | UV at 214 nm |

| Reference | uni-ruse.bg | researchgate.net |

Chiral Chromatography for Stereoisomeric Purity Analysis

The biological activity and taste profile of aspartame (B1666099) and its precursors are highly dependent on their stereochemistry. Therefore, ensuring the stereoisomeric purity of For-Asp-Phe-OMe is critical. Chiral chromatography is the definitive method for separating and quantifying the different stereoisomers. researchgate.netnih.gov

The four stereoisomers of aspartame precursors, including the LL, LD, DL, and DD forms of (Z)-Asp(β-Bzl)-Phe-OCH3, have been successfully separated using a Chiralcel OC column. researchgate.net Another effective method for the direct stereochemical resolution of aspartame stereoisomers utilizes a chiral stationary phase based on a chiral crown ether. nih.gov This separation was achieved with a mobile phase of aqueous perchloric acid (pH 2.8) modified with 1.5% 2-propanol and a temperature gradient. nih.gov Such methods are essential for quality control, ensuring that the final product meets the required specifications for stereochemical purity. usitc.govuni-giessen.de

Spectroscopic Methods for Mechanistic and Kinetic Studies

Spectroscopic techniques provide invaluable insights into the reaction mechanisms and kinetics of For-Asp-Phe-OMe synthesis. They allow for the structural elucidation of intermediates and real-time monitoring of the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of For-Asp-Phe-OMe and for following the course of its synthesis. Both ¹H and ¹³C NMR are used to confirm the structure of the final product and to identify any intermediates or byproducts. uni-ruse.bgnih.gov

In the synthesis of related dipeptides, such as Boc-Asp(OtBu)-Phe-OMe, ¹H NMR can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals. uni-ruse.bgresearchgate.net For example, the chemical shifts of the α-CH and β-CH2 protons of the aspartyl and phenylalanyl residues are characteristic and can be used for structural assignment. uni-ruse.bg Furthermore, advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between different parts of the molecule, which is crucial for the unambiguous identification of intermediates and final products. nih.gov

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for a Protected Asp-Phe Dipeptide

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| β-CH2 (Asp) | 2.781-2.921 | dd |

| β-CH2 (Phe) | 3.021-3.145 | dd |

| OCH3 | 3.635 | s |

| α-CH (Asp) | 4.357 | t |

| α-CH (Phe) | 4.837 | t |

| Ar-H (Phe) | 7.271-7.323 | m |

Solvent: CDCl3, Reference: uni-ruse.bg

Vibrational Spectroscopy (Raman, FT-IR, NIR) for Real-Time Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR), Raman, and Near-Infrared (NIR) spectroscopy, offer the advantage of real-time, in-situ monitoring of chemical reactions. These methods can track changes in the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands.

FT-IR spectroscopy is particularly useful for observing changes in functional groups during the synthesis of For-Asp-Phe-OMe. The amide and carbonyl stretching vibrations are sensitive to the formation of the peptide bond. units.it For instance, the C=O stretching signal of an amide group typically appears around 1690 cm⁻¹, while the N-H stretching and bending signals are observed around 3400 cm⁻¹ and 1500 cm⁻¹, respectively. units.it These bands can be monitored to follow the progress of the coupling reaction. Spectroscopic techniques like FT-IR have been used to establish the purity of related peptide products. researchgate.net Studies comparing various sweeteners using ATR-FTIR, NIR, and Raman spectroscopy have demonstrated the utility of these techniques for identification and characterization. researchgate.net

Mass Spectrometry for Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used for the identification of For-Asp-Phe-OMe and for analyzing its synthesis pathways. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. nih.gov

In studies of peptide synthesis, mass spectrometry is often coupled with a chromatographic separation technique, such as HPLC-MS/MS, for the analysis of complex reaction mixtures. mdpi.comrhhz.net This allows for the separation and identification of the main product, as well as any side products or degradation products. rhhz.net For example, in the analysis of a synthesis product, ion masses corresponding to the desired peptide can be identified. Preliminary mass spectral analyses of the related dipeptide Asp-Phe gave a peak at 281 µ, confirming its molecular weight. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide detailed structural information, helping to confirm the sequence of the dipeptide and identify the sites of any modifications. rhhz.net

Process Analytical Technology (PAT) Integration in For-Asp-Phe-OMe Synthesis Research

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). The goal of PAT is to ensure final product quality by building it into the process from the start. In the synthesis of the dipeptide For-Asp-Phe-OMe, a precursor to the artificial sweetener aspartame, PAT integration is crucial for optimizing reaction conditions, enhancing yield and purity, and ensuring process robustness. While specific, publicly available research detailing comprehensive PAT implementation for For-Asp-Phe-OMe synthesis is limited, the principles are directly transferable from established practices in peptide and dipeptide synthesis, including that of its parent compound, aspartame.

The synthesis of For-Asp-Phe-OMe, whether through chemical or enzymatic routes, involves several critical steps that can be monitored and controlled in real-time using various PAT tools. These steps include the coupling of N-formyl-L-aspartic acid and L-phenylalanine methyl ester, as well as subsequent work-up and purification processes.

Key PAT methodologies applicable to For-Asp-Phe-OMe synthesis include spectroscopic and chromatographic techniques. These tools provide real-time or near-real-time information on reaction kinetics, component concentration, and the formation of impurities.

Spectroscopic Methods:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the progress of chemical reactions in real-time. acs.org By tracking the characteristic vibrational bands of reactants, intermediates, and products, it is possible to determine reaction initiation, progression, and endpoint. For instance, the disappearance of the characteristic band of a reactant and the appearance of a product band can be monitored to assess reaction kinetics. In the context of For-Asp-Phe-OMe synthesis, FTIR can be used to monitor the consumption of the N-formyl-L-aspartic acid and L-phenylalanine methyl ester and the formation of the dipeptide. Raman spectroscopy, which is particularly effective for monitoring reactions in aqueous media, can also be employed, especially in enzymatic synthesis routes. ubc.caresearchgate.net

UV-Vis Spectroscopy: This technique can be used for in-situ monitoring of reactions involving chromophoric species. osaka-u.ac.jp In the synthesis of For-Asp-Phe-OMe, while the primary reactants and products may have limited UV absorbance, this method can be valuable for monitoring the formation of certain byproducts or in specific reaction schemes where a UV-active protecting group is used. For example, kinetic analyses of reactions involving aspartame have been successfully monitored using in-situ UV-Vis spectroscopy. researchgate.net

Chromatographic Methods:

Online High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone technique for the analysis of peptide synthesis, and its online integration provides near-real-time data on the reaction mixture. osaka-u.ac.jpthieme-connect.de This allows for the quantification of reactants, the main product (For-Asp-Phe-OMe), and any impurities, such as diastereomers or byproducts from side reactions. ubc.ca UPLC, with its shorter run times, is particularly well-suited for at-line or online monitoring, providing rapid feedback for process control. thieme-connect.de The continuous synthesis of aspartame precursors has been successfully monitored using HPLC, demonstrating its utility in this context. nih.gov

The data generated from these PAT tools can be used to build process models that enhance understanding and control. For example, real-time kinetic data from spectroscopy can be used to optimize reaction time and temperature to maximize yield and minimize impurity formation.

Below are interactive data tables summarizing the application of these PAT methodologies in the context of For-Asp-Phe-OMe synthesis research.

Table 1: Spectroscopic PAT Methodologies for For-Asp-Phe-OMe Synthesis Monitoring

| PAT Tool | Monitored Parameters | Application in Synthesis | Research Findings |

|---|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Reactant consumption, product formation, intermediate buildup, reaction endpoint. | Real-time monitoring of the coupling reaction between N-formyl-L-aspartic acid and L-phenylalanine methyl ester. | Provides detailed kinetic profiles, enabling optimization of catalyst loading, temperature, and reaction time. Helps in understanding reaction mechanisms. acs.org |

| UV-Vis Spectroscopy | Concentration of UV-active species, byproduct formation. | Monitoring for specific chromophoric impurities or in reaction systems with UV-active protecting groups. | Can be used for kinetic analysis in specific reaction contexts, as demonstrated in studies on aspartame-related reactions. researchgate.netosaka-u.ac.jp |

Table 2: Chromatographic PAT Methodologies for For-Asp-Phe-OMe Synthesis Monitoring

| PAT Tool | Monitored Parameters | Application in Synthesis | Research Findings |

|---|

| Online HPLC/UPLC | Concentration of reactants, product, and impurities; diastereomeric purity. | At-line or online analysis of the reaction mixture to determine conversion, yield, and purity. | Enables precise determination of the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing side-product formation. ubc.cathieme-connect.deitjfs.com |

The integration of these advanced analytical and characterization methodologies into the research and development of For-Asp-Phe-OMe synthesis is instrumental in developing a robust, efficient, and well-understood manufacturing process, aligning with the principles of Quality by Design (QbD).

Computational and Theoretical Investigations of For Asp Phe Ome Systems

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of For-Asp-Phe-OMe, these methods are crucial for elucidating how this substrate interacts with enzymes, which is fundamental for applications in biocatalysis.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.idnih.gov This technique is widely used to understand how a substrate, such as For-Asp-Phe-OMe, fits into the active site of an enzyme. umpr.ac.idnih.gov Docking simulations can reveal key binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and catalysis. nih.gov

For instance, in studies involving the enzymatic synthesis of aspartame (B1666099) precursors, docking can be used to model the interaction of For-Asp-Phe-OMe's constituent parts, N-formyl-L-aspartic acid and L-phenylalanine methyl ester, with the active site of enzymes like thermolysin. acs.org The results of such studies help in understanding the specificity of the enzyme and can guide efforts to engineer enzymes with improved catalytic efficiency. The binding affinity, often expressed as a docking score, provides a quantitative measure of the interaction strength. nih.govscielo.org.co

Below is a table summarizing typical interactions identified in docking studies of dipeptide substrates with enzyme active sites.

| Interaction Type | Interacting Residues in Enzyme | Interacting Groups in Substrate | Significance |

| Hydrogen Bonding | Asp, Glu, Ser, His | Amide backbone, Formyl group, Ester group | Specificity and orientation of the substrate |

| Hydrophobic Interactions | Phe, Leu, Val, Ile | Phenyl ring of Phenylalanine | Binding affinity and stabilization |

| Electrostatic Interactions | Arg, Lys, Asp, Glu | Charged groups (if any) | Initial recognition and binding |

This table represents a generalized summary of potential interactions and is not based on a specific study of For-Asp-Phe-OMe.

While docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and binding dynamics over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. sci-hub.se

For peptides like For-Asp-Phe-OMe, which possess considerable flexibility, MD simulations are essential for exploring the accessible conformations in solution and within an enzyme's active site. sci-hub.senih.gov These simulations can show how the substrate adapts its shape upon binding and how the enzyme itself may undergo conformational changes—a concept known as "induced fit". futurelearn.com Analysis of MD trajectories can provide information on the stability of the enzyme-substrate complex, the lifetime of key interactions, and the pathways of substrate entry and product release. bonvinlab.orgosti.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. bonvinlab.org

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. bonvinlab.org

Radius of Gyration: To evaluate the compactness of the molecule. researchgate.net

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds. bonvinlab.org

A crucial aspect of understanding enzyme-substrate interactions is quantifying the binding affinity, which is related to the binding free energy (ΔG_bind). acs.org Lower (more negative) binding free energies indicate stronger and more stable binding. nih.gov Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used to calculate these energies from MD simulation trajectories. tandfonline.comwustl.edu

The FEP method, while computationally intensive, is considered one of the most accurate techniques for calculating relative binding free energies between similar ligands. nih.govdiva-portal.org MM/PBSA offers a balance between accuracy and computational cost and is widely used to estimate absolute binding free energies. tandfonline.com These calculations can be used to compare the binding of different substrates to an enzyme or to evaluate the effect of mutations in the enzyme's active site on substrate binding. nih.govmdpi.com

| Method | Description | Typical Application |

| MM/PBSA | Combines molecular mechanics energies with a continuum solvation model to estimate binding free energy. | Ranking of different ligands or binding poses. |

| FEP | Calculates the free energy difference between two states by "alchemically" transforming one molecule into another. nih.govdiva-portal.org | Predicting the change in binding affinity due to small chemical modifications. nih.gov |

This table provides a general overview of the methods and their applications.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation

To study the chemical reactions catalyzed by enzymes, such as the formation or hydrolysis of the peptide bond in For-Asp-Phe-OMe, a higher level of theory is required than that provided by classical molecular mechanics. Quantum mechanical/molecular mechanical (QM/MM) methods offer a powerful solution by treating the chemically active region (e.g., the substrate and key active site residues) with quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. rsc.orgacs.org

This hybrid approach allows for the modeling of bond-breaking and bond-forming events, the characterization of transition states, and the calculation of reaction energy barriers. researchgate.netresearchgate.net For example, a QM/MM study of the thermolysin-catalyzed synthesis of a precursor to aspartame could elucidate the precise mechanism of nucleophilic attack and the role of specific amino acid residues in stabilizing the transition state. acs.org QM/MM simulations can provide detailed insights into the electronic rearrangements that occur during the reaction, which are inaccessible to purely classical methods. rsc.org

In Silico Enzyme Design and Protein Engineering for For-Asp-Phe-OMe Biocatalysis

The knowledge gained from molecular modeling and QM/MM studies can be applied to the rational design of new enzymes or the engineering of existing ones for improved biocatalysis of For-Asp-Phe-OMe. nih.gov In silico enzyme design aims to create novel enzymes with desired catalytic activities from scratch or by modifying existing protein scaffolds. nih.gov

Protein engineering, on the other hand, focuses on modifying known enzymes to enhance their properties, such as catalytic efficiency (kcat), substrate specificity, and stability. nih.govnih.gov Computational approaches can guide these efforts by predicting the effects of specific mutations. For example, by simulating the binding of For-Asp-Phe-OMe to a series of virtually mutated enzymes, researchers can identify mutations that are likely to improve binding affinity or catalytic activity. nih.gov This computational pre-screening significantly reduces the experimental effort required to find beneficial mutations. sci-hub.se Recent advances in deep learning are also being applied to predict enzyme properties and guide engineering efforts. biorxiv.org

For Asp Phe Ome As a Model Compound and Research Platform

Applications in Fundamental Studies of Peptide Bond Formation Mechanisms

For-Asp-Phe-OMe and its analogs are instrumental in elucidating the fundamental mechanisms of peptide bond formation. The synthesis of this dipeptide itself presents a classic case study in peptide coupling strategies. Researchers have employed various condensing agents and reaction conditions to form the amide bond between N-formyl-L-aspartic acid and L-phenylalanine methyl ester, providing insights into reaction kinetics, yield optimization, and stereochemical control. chemicalbook.comatamanchemicals.com

One of the critical challenges in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities and lower yields. iris-biotech.de The synthesis of For-Asp-Phe-OMe provides a platform to study the factors influencing this intramolecular cyclization. By varying the protecting groups, coupling reagents, and reaction conditions, chemists can investigate the mechanisms that favor the desired peptide bond formation over the undesired aspartimide ring closure. iris-biotech.de For instance, studies have shown that the choice of solvent and the presence of certain salts can significantly impact the ratio of the desired α-isomer to the undesired β-isomer. chemicalbook.com

Furthermore, the use of N-formyl protection on the aspartic acid residue allows for specific investigations into the role of the N-terminal protecting group during the coupling reaction. This is crucial for developing more efficient and selective methods for solid-phase and solution-phase peptide synthesis. The knowledge gained from these fundamental studies can be extrapolated to the synthesis of more complex peptides and proteins.

Recent advancements have explored novel catalytic systems, such as those involving photoredox catalysis, for amino acid transformations that can be applied to the synthesis of complex peptide structures. nih.gov While not directly studying For-Asp-Phe-OMe, these biomimetic approaches to amino acid migration and functionalization highlight the ongoing efforts to understand and control peptide bond formation at a fundamental level, an area where model compounds like For-Asp-Phe-OMe continue to be relevant. nih.govacs.org

Use as a Substrate in Enzyme Activity Assays and Screening

For-Asp-Phe-OMe and its derivatives are valuable substrates for assaying the activity of various enzymes, particularly proteases. The peptide bond between the aspartic acid and phenylalanine residues can be targeted by specific peptidases, and the cleavage of this bond can be monitored to determine enzyme activity.

For example, its precursor, N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), is a well-established substrate for thermolysin and related metalloproteases. nih.govresearchgate.net Thermolysin is used industrially for the enzymatic synthesis of this aspartame (B1666099) precursor. atamanchemicals.comresearchgate.net Studies on thermolysin variants have utilized Z-Asp-Phe-OMe to assess improvements in catalytic activity and efficiency for peptide synthesis. researchgate.net

Similarly, aminopeptidases, which cleave amino acids from the N-terminus of peptides, can be assayed using substrates like Asp-Phe-OMe. asm.orgresearchgate.net The development of fluorogenic or chromogenic substrates is a key area of research for creating sensitive and high-throughput enzyme assays. thermofisher.comacs.orgmdpi.com While For-Asp-Phe-OMe itself is not inherently fluorescent, it can be modified with fluorogenic or chromogenic tags to create sensitive probes for enzyme activity. The cleavage of the peptide bond would release the dye, leading to a measurable change in fluorescence or color, allowing for the quantification of enzyme kinetics and the screening of enzyme inhibitors. thermofisher.commdpi.com

The specificity of proteases can also be investigated using a panel of dipeptide substrates. For instance, studies on alkaline proteases have used various benzoyl-protected amino acid esters to map their substrate preferences, highlighting the importance of the chemical nature of the amino acid side chains in enzyme recognition. tandfonline.com

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Research in Peptide Chemistry

For-Asp-Phe-OMe serves as a foundational scaffold for the synthesis of analogues aimed at understanding structure-activity relationships (SAR), particularly in the context of taste perception, as it is a derivative of the artificial sweetener aspartame. msu.edu By systematically modifying different parts of the molecule—the N-terminal protecting group, the amino acid residues, and the C-terminal ester—researchers can probe the structural requirements for biological activity. oup.com

For example, studies have explored the replacement of the L-aspartic acid or L-phenylalanine with other natural or unnatural amino acids, including D-amino acids and β-amino acids. oup.comsci-hub.se These modifications have revealed critical insights into the stereochemical and conformational requirements for a dipeptide to elicit a sweet taste. Lengthening the peptide backbone at the L-Asp site has been shown to result in a drastic loss of sweetness, while modifications at the C-terminal L-Phe site can partially maintain the sweet taste. sci-hub.se

The introduction of different functional groups, such as hydroxyl groups, on the amino acid side chains has also been investigated to evaluate their contribution to sweetness. oup.com These SAR studies are not limited to taste and can be extended to other biological activities. The derivatization of For-Asp-Phe-OMe and related peptides allows for the development of novel peptide-based drugs, enzyme inhibitors, and other bioactive molecules. nih.gov

The synthesis of these analogues often involves standard solution-phase or solid-phase peptide synthesis techniques. sci-hub.seresearchgate.net The resulting library of compounds can then be screened for their desired activity, providing valuable data for the rational design of new molecules with improved properties.

Comparative Studies with Related Dipeptide Esters in Synthetic Schemes

The synthesis and properties of For-Asp-Phe-OMe are often compared with those of other dipeptide esters to evaluate and optimize synthetic methodologies. For instance, in the enzymatic synthesis of aspartame precursors, the performance of thermolysin with Z-Asp-Phe-OMe as a substrate is compared to its activity with other dipeptides to understand its substrate specificity. nih.gov Such comparative studies help in selecting the best enzyme and reaction conditions for a particular synthetic goal.

In chemical peptide synthesis, different protecting groups for the N-terminus (e.g., Boc, Fmoc, Z) and the side chains are compared to minimize side reactions like aspartimide formation and to improve yields. researchgate.net The synthesis of N-Boc-Asp(OtBu)-Phe-OMe, for example, has been achieved using titanium tetrachloride as a condensing agent, and its efficiency can be compared to other coupling methods used for For-Asp-Phe-OMe. researchgate.net

These comparative analyses extend to the investigation of reaction mechanisms. By studying a series of related dipeptide esters, chemists can identify trends in reactivity and selectivity, leading to a deeper understanding of the underlying principles of peptide chemistry. This knowledge is crucial for the development of robust and scalable synthetic routes for the production of peptides for research, pharmaceutical, and industrial applications.

Future Perspectives and Emerging Trends in For Asp Phe Ome Research

Integration of Artificial Intelligence and Machine Learning in Process Optimization and Enzyme Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis of For-Asp-Phe-OMe by transforming both process optimization and the engineering of biocatalysts. These computational tools can analyze complex, high-dimensional datasets to uncover patterns and relationships that are not apparent through traditional experimental approaches. researchgate.netnih.gov

In the realm of enzyme design, ML is becoming an indispensable tool for exploring the vast protein sequence space to create novel or improved biocatalysts. nih.govacs.orgsluskylab.org For the enzymatic synthesis of For-Asp-Phe-OMe, which often utilizes proteases like thermolysin, ML models can predict how specific mutations in an enzyme's amino acid sequence will affect its stability, activity, and substrate specificity. researchgate.netebi.ac.ukacs.org This allows for the rational design of enzymes with enhanced catalytic efficiency, greater stability in industrial-relevant organic solvents, or reduced substrate inhibition—a known issue in some protease-mediated peptide syntheses. acs.orgresearchgate.net Generative ML models can even propose entirely new protein sequences that possess the desired catalytic properties, opening the door to bespoke enzymes tailored specifically for For-Asp-Phe-OMe production. sluskylab.org

| Application Area | AI/ML Technique | Potential Impact on For-Asp-Phe-OMe Synthesis | Supporting Research Insights |

| Process Optimization | Deep Learning (e.g., CNNs) | Predicts reaction outcomes and optimizes parameters (temperature, flow rate) in real-time for continuous flow synthesis. | Deep learning models can predict and optimize chemical reactions on automated flow platforms, improving synthesis quality. acs.orgnih.gov |

| Real-Time Anomaly Detection | Identifies deviations from optimal process conditions, preventing batch failures and ensuring consistent product quality. | AI can analyze sensor data to identify anomalies early, allowing for timely corrective action and preventing downtime. siemens.com | |

| Natural Language Processing | Allows operators to query process models and documentation using natural language, making complex information more accessible. boc-group.com | AI-powered process inquiry enhances the accessibility of process knowledge for all users. boc-group.com | |

| Enzyme Design | Machine Learning Regression | Predicts the catalytic activity level of enzyme variants for specific substrates, guiding the selection of beneficial mutations. | Random forest models can predict whether an enzyme will be active and the level of its activity based on substrate and sequence features. nih.govsluskylab.org |

| Generative Models | Designs entirely new enzyme sequences with desired catalytic properties not found in nature. | Generative ML models can sample protein sequence space to create novel, functional enzymes. sluskylab.org | |

| Structure-Based ML | Uses 3D structural data to inform the design of mutations that enhance enzyme stability and function. | Deep-learning methods like AlphaFold2 have expanded 3D structure databases, enabling more effective structure-based design. rsc.org |

Development of Novel Biocatalysts and Synthetic Pathways

The search for more efficient and specific methods for synthesizing For-Asp-Phe-OMe has spurred research into novel biocatalysts and alternative synthetic routes. Biocatalysis is an attractive approach as it often proceeds with high selectivity under mild conditions, reducing by-products and environmental impact compared to purely chemical methods. researchgate.netacs.org

Thermolysin is a well-studied protease used for the enzymatic synthesis of aspartame (B1666099) precursors. researchgate.netnih.gov However, research continues to identify and engineer more robust biocatalysts. One promising example is the PST-01 protease, a metalloprotease that exhibits high stability in water-soluble organic solvents and achieves high equilibrium yields of the aspartame precursor in the presence of dimethylsulfoxide (DMSO). nih.gov Another area of development is the use of "deprotectase" biocatalysts, which are enzymes designed to selectively remove protecting groups from molecules. rsc.org In the context of For-Asp-Phe-OMe synthesis, this could streamline the deprotection step, which is crucial for obtaining the final product from its protected precursors. rsc.org The engineering of existing enzymes, such as substituting specific amino acid residues, has been shown to significantly increase the rate of synthesis for L-aspartyl L-amino acid methyl esters. ebi.ac.uk

In parallel, novel synthetic pathways are being explored to overcome the limitations of traditional methods. A recently proposed route combines enzymatic and chemical steps for aspartame production. researchgate.net This pathway first uses an α-amino acid ester acyltransferase to produce an intermediate (α-L-aspartyl-L-phenylalanine β-methyl ester) from L-aspartic acid dimethyl-ester and L-phenylalanine. researchgate.net This intermediate is then chemically transformed into the final product. researchgate.net Another key development is the use of the N-formyl (For) protecting group as a more cost-effective alternative to the commonly used N-benzyloxycarbonyl (Z) group. nih.gov While the initial yield of For-Asp-Phe-OMe was low in conventional aqueous media, researchers found that using an aqueous/organic biphasic system could dramatically increase the yield to over 95% by simultaneously carrying out the enzymatic reaction and extracting the product into the organic phase. nih.gov

| Biocatalyst | Class | Key Characteristics for Peptide Synthesis | Reported Yield/Performance |

| Thermolysin | Metalloprotease | Enantioselective for L-phenylalanine methyl ester; widely used for aspartame precursor synthesis. nih.gov | Can achieve high yields (e.g., 84-88% for Z-Asp-Phe-OMe) but can suffer from substrate inhibition. researchgate.net |

| PST-01 Protease | Metalloprotease | Highly stable in the presence of water-soluble organic solvents like DMSO. nih.gov | Attained an 83% equilibrium yield of Cbz-Asp-Phe-OMe in 50% (v/v) DMSO. nih.gov |

| α-Amino Acid Ester Acyltransferase | Acyltransferase | Used in a novel combined enzymatic-chemical pathway for aspartame production. researchgate.net | Forms the basis of a new industrial route for aspartame production. researchgate.net |

| BS2 Esterase / Sphingomonas Cbz-ase | Hydrolases ("Deprotectases") | Can be used in a cascade to selectively remove OtBu and Cbz protecting groups from doubly-protected amino acids. rsc.org | Successfully used in a one-pot, two-step deprotection of a model doubly-protected phenylalanine. rsc.org |

Advancements in Microfluidic Reactors for Continuous Synthesis